molecular formula C7H9N3O5 B1670847 Phenol, 2-methyl-4,6-dinitro-, ammonium salt CAS No. 2980-64-5

Phenol, 2-methyl-4,6-dinitro-, ammonium salt

Cat. No. B1670847
CAS RN: 2980-64-5
M. Wt: 215.16 g/mol
InChI Key: QOHVLZBCVSJGFV-UHFFFAOYSA-N
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Description

Phenol, 2-methyl-4,6-dinitro-, also known as 4,6-dinitro-o-cresol (DNOC), is an industrial chemical . It has a molecular formula of C7H6N2O5 . The ammonium salt of this compound has a molecular formula of C7H10N3O5 .


Synthesis Analysis

This compound is prepared by disulfonation of o-cresol. The resulting disulfonate is then treated with nitric acid to give DNOC . A variety of related derivatives are known including those where the methyl group is replaced by sec-butyl (dinoseb), tert-butyl (dinoterb), and 1-methylheptyl (dinocap). These are prepared by the direct nitration of the alkylphenols .


Molecular Structure Analysis

The molecular structure of Phenol, 2-methyl-4,6-dinitro-, ammonium salt can be represented by the formula C7H10N3O5 . The average mass is 216.171 Da and the monoisotopic mass is 216.061493 Da .


Chemical Reactions Analysis

As an industrial chemical, DNOC is used mainly in the plastics industry during the manufacturing of styrene and vinyl products . It is primarily used in industrial processes .


Physical And Chemical Properties Analysis

DNOC is a yellow solid that is only slightly soluble in water . It has a density of 1.58 g/cm3, a melting point of 86.5 °C, and a boiling point of 312 °C . Its solubility in water is 0.01% at 20°C, and it has a vapor pressure of 0.00005 mmHg at 20°C .

Safety And Hazards

DNOC is extremely toxic to humans . Symptoms of dinitro-ortho-cresol poisoning, due to ingestion or other forms of exposure, include confusion, fever, headache, shortness of breath, and sweating . It was banned for use as a pesticide in the United States in 1991 .

properties

IUPAC Name

azanium;2-methyl-4,6-dinitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5.H3N/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2-3,10H,1H3;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHVLZBCVSJGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

534-52-1 (Parent)
Record name DNOC-ammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80892228
Record name 2-Methyl-4,6-dinitrophenol ammonium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium 4,6-dinitro-o-tolyl oxide

CAS RN

2980-64-5
Record name DNOC-ammonium
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Record name DNOC-ammonium [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4,6-dinitrophenol ammonium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium 4,6-dinitro-o-tolyl oxide
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Record name DNOC-AMMONIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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